Bis(3,5-di-tert-butylphenyl)phosphine oxide
Description
Bis(3,5-di-tert-butylphenyl)phosphine oxide is a sterically hindered organophosphorus compound characterized by two 3,5-di-tert-butylphenyl substituents attached to a phosphine oxide core. The tert-butyl groups confer exceptional steric bulk, making this compound valuable in asymmetric catalysis, ligand design, and coordination chemistry . Its synthesis typically involves reacting (3,5-di-tert-butylphenyl)magnesium bromide with diethylphosphite, followed by reduction and complexation steps . This compound’s unique steric profile and electronic properties distinguish it from other diarylphosphine oxides, such as bis(3,5-dimethylphenyl)phosphine oxide or diphenylphosphine oxide, which lack comparable substituent bulk.
Properties
IUPAC Name |
bis(3,5-ditert-butylphenyl)-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42OP/c1-25(2,3)19-13-20(26(4,5)6)16-23(15-19)30(29)24-17-21(27(7,8)9)14-22(18-24)28(10,11)12/h13-18H,1-12H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPCDXKFDVWJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)[P+](=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627791 | |
| Record name | Bis(3,5-di-tert-butylphenyl)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325773-65-7 | |
| Record name | Bis(3,5-di-tert-butylphenyl)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
- Starting materials: Chlorophosphine (e.g., phosphorus trichloride or substituted chlorophosphine) and 3,5-di-tert-butylphenylmagnesium bromide (Grignard reagent).
- Reaction: Nucleophilic substitution of the chlorophosphine with the arylmagnesium reagent under inert atmosphere.
- Oxidation: The resulting phosphine intermediate is oxidized to the phosphine oxide using mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Detailed Preparation Methodologies
Preparation via Grignard Reaction and Oxidation
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of Grignard reagent: 3,5-di-tert-butylbromobenzene + Mg | Anhydrous ether, inert atmosphere, reflux | Formation of 3,5-di-tert-butylphenylmagnesium bromide |
| 2 | Reaction with chlorophosphine (e.g., PCl3) | Low temperature (0–5 °C), inert atmosphere | Controlled addition to avoid side reactions |
| 3 | Oxidation of phosphine intermediate | Mild oxidant (H2O2), room temperature | Converts phosphine to phosphine oxide |
| 4 | Purification | Column chromatography or recrystallization | Yields pure this compound |
This method yields the target compound with high purity and good yield, leveraging the steric bulk of tert-butyl groups to stabilize the phosphine oxide product.
Alternative Synthetic Routes
- Transition Metal-Catalyzed Coupling: Some literature describes the use of transition metal-phosphine complexes to facilitate coupling reactions involving substituted phenyl groups and phosphorus centers, which can be adapted for the synthesis of this compound derivatives.
- Direct Oxidation of Phosphines: Phosphines prepared via other routes can be directly oxidized to the corresponding phosphine oxides under controlled conditions.
Research Findings and Data
Stock Solution Preparation Data
For practical laboratory use, this compound is often prepared as stock solutions of defined molarity. The following table summarizes typical preparation volumes for different concentrations and amounts of compound:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 2.344 | 11.7202 | 23.4404 |
| 5 mM Solution Volume (mL) | 0.4688 | 2.344 | 4.6881 |
| 10 mM Solution Volume (mL) | 0.2344 | 1.172 | 2.344 |
Note: Physical methods such as vortexing, ultrasound, or hot water bath can be used to aid dissolution.
Solubility and Formulation Notes
- The compound is soluble in organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and corn oil.
- In preparing in vivo formulations, solvents must be added sequentially with mixing and clarification steps to ensure clear solutions.
- Stability can be influenced by moisture and oxygen, requiring careful handling and storage.
Analytical and Mechanistic Insights
- The bulky tert-butyl groups provide steric hindrance, reducing the likelihood of unwanted side reactions during synthesis.
- The phosphine oxide functional group is formed by oxidation of the phosphine, which can be monitored by spectroscopic methods such as ^31P NMR and IR spectroscopy.
- The compound’s stability and reactivity are sensitive to environmental conditions, including temperature, moisture, and light exposure.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Grignard Reaction + Oxidation | 3,5-di-tert-butylphenyl bromide, Mg, chlorophosphine, H2O2 | Anhydrous ether, inert atmosphere, 0–5 °C, room temp oxidation | High yield, well-established, scalable | Requires moisture-free conditions, sensitive reagents |
| Transition Metal-Catalyzed Coupling | 2,2'-bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl, phosphine oxide | Presence of transition metal-phosphine complex, mild conditions | Enables optically active diphosphine oxides | More complex setup, specialized catalysts needed |
| Direct Oxidation of Phosphines | Pre-formed phosphine | Mild oxidants, room temperature | Simple oxidation step | Requires prior phosphine synthesis |
Chemical Reactions Analysis
Substitution Reactions
Bis(3,5-di-tert-butylphenyl)phosphine oxide participates in nucleophilic substitution reactions, particularly at the phosphorus center. Key findings include:
Phosphinite Anion Substitution :
Reaction with phosphinite anions (e.g., NaPPh₂) replaces the chloride in (3-chloropropyl)dialkylphosphine oxide intermediates, forming unsymmetrical bis(phosphine) oxides. Yields range from 67–85% depending on substituents .
| Substrate | Product Yield (%) | Conditions |
|---|---|---|
| (3-Chloropropyl)dimethyl | 77 | THF, 30 min, RT |
| (3-Chloropropyl)diethyl | 74 | DMF, 25°C |
| (3-Chloropropyl)dicyclohexyl | 67 | THF, 40°C |
Key Mechanism :
-
Rapid chloride displacement via SN2 pathway.
-
Steric bulk from tert-butyl groups slows kinetics but enhances selectivity .
Oxidation to Radical Intermediates
Under silver catalysis (AgNO₃) with persulfate (K₂S₂O₈), the compound generates P-centered radicals for para-selective phosphonation of 2-aryloxazolines .
Experimental Evidence :
-
Radical scavenger TEMPO completely inhibits product formation, with TEMPO–phosphine oxide adduct detected via HRMS .
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Kinetic isotope effect (KIE) kH/kD = 5.7 confirms C–H bond cleavage in the rate-determining step .
Reaction Scope :
| Phosphine Oxide | Yield (%) | Conditions |
|---|---|---|
| Diphenylphosphine oxide | 67 | AgNO₃, K₂S₂O₈, 80°C |
| Dibenzylphosphine oxide | 72 | Ag₂O, PivOH, DCE, 70°C |
| Dicyclohexylphosphine oxide | 44 | AgNO₃, DMF, 90°C |
Reduction to Phosphines
Lithium aluminum hydride (LiAlH₄) reduces the phosphine oxide to its corresponding phosphine, though yields are substrate-dependent .
Coordination Chemistry and Catalysis
The compound acts as a ligand in transition-metal catalysis, influencing reaction outcomes through steric and electronic effects:
Palladium-Catalyzed Cross-Coupling :
-
Forms stable Pd(0) complexes, enabling visible-light-activated radical cross-coupling .
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Enhances regioselectivity in Suzuki-Miyaura couplings due to bulky tert-butyl groups.
Silver-Catalyzed C–H Functionalization :
Steric vs. Electronic Effects
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Steric Hindrance : Bulky tert-butyl groups suppress side reactions (e.g., ortho-substitution) in aryloxazoline phosphonation .
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Electronic Effects : Electron-donating tert-butyl groups stabilize P-centered radicals, enhancing reaction efficiency .
Stability Under Environmental Conditions
Scientific Research Applications
Bis(3,5-di-tert-butylphenyl)phosphine oxide (BDBP) is a phosphine oxide compound with applications in coordination chemistry and organic synthesis. It is used as a ligand in catalytic processes, enzyme mechanisms, protein-ligand interactions, and the development of new materials, and as a stabilizer in polymer chemistry.
Scientific Research Applications
BDBP has found use in a variety of scientific fields, including chemistry, biology, medicine, and industry.
Chemistry
BDBP is used as a ligand in catalytic processes such as Suzuki-Miyaura coupling reactions.
Biology
This compound is used in the study of enzyme mechanisms and protein-ligand interactions. BDBP functions as a ligand in coordination chemistry and facilitates catalytic processes by interacting with biomolecules through electron pair donation, forming stable complexes with enzymes and proteins. It can also act as an enzyme inhibitor or activator, influencing cellular processes like signaling pathways and gene expression.
Medicine
Ongoing research is exploring potential therapeutic applications, though no medicinal uses are currently approved. Studies indicate BDBP can disrupt cellular functions, leading to effects such as apoptosis and cell cycle arrest in cancer cells.
Industry
BDBP is used in the development of new materials and as a stabilizer in polymer chemistry.
Chemical Reactions
This compound can undergo different chemical reactions:
- Oxidation: The compound can be oxidized to form phosphine oxides.
- Reduction: It can be reduced back to the corresponding phosphine.
- Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The resulting major products depend on specific conditions and reagents.
Mechanism of Action
The mechanism of action of bis(3,5-di-tert-butylphenyl)phosphine oxide involves its role as a ligand in catalytic processes. It coordinates with metal centers, facilitating various chemical transformations. The bulky tert-butyl groups provide steric hindrance, which can influence the selectivity and efficiency of the catalytic reactions .
Comparison with Similar Compounds
Structural and Electronic Properties
The tert-butyl groups in bis(3,5-di-tert-butylphenyl)phosphine oxide create a highly congested molecular environment. This steric hindrance influences its coordination behavior and reactivity. In contrast:
- Bis(3,5-dimethylphenyl)phosphine oxide (methyl substituents) offers moderate steric bulk.
- Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide (trifluoromethyl groups) combines steric bulk with strong electron-withdrawing effects .
Electronically, tert-butyl groups are mildly electron-donating, while trifluoromethyl groups are electron-withdrawing. This distinction impacts ligand-metal interactions and reaction pathways in catalysis.
Comparative Reactivity in Catalytic Reactions
Table 1: Reaction Performance of Selected Phosphine Oxides
Steric and Electronic Effects on Reaction Outcomes
Steric Effects:
- Enantioselectivity : The tert-butyl derivative enables 96% enantiomeric excess (ee) in chiral phosphoric acid-catalyzed phosphinylation, outperforming less hindered analogs .
- Catalyst Activity : In Suzuki-Miyaura cross-couplings, iron complexes with tert-butyl-substituted ligands show superior activity due to optimized steric protection of the metal center .
Electronic Effects:
- Nucleophilic Substitution : Electron-rich tert-butyl groups may stabilize metal complexes via inductive effects, whereas electron-withdrawing groups (e.g., trifluoromethyl) could enhance electrophilic reactivity .
Biological Activity
Bis(3,5-di-tert-butylphenyl)phosphine oxide (BDBP) is a phosphine oxide compound notable for its applications in coordination chemistry and organic synthesis. Its biological activity has garnered attention due to its potential roles in various biochemical reactions, including enzyme interactions and cellular effects. This article explores the biological activity of BDBP, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
BDBP functions primarily as a ligand in coordination chemistry, facilitating catalytic processes. It interacts with various biomolecules by donating electron pairs, which is crucial for the formation of stable complexes with enzymes and proteins. The compound's ability to act as an enzyme inhibitor or activator is context-dependent, influencing cellular processes such as signaling pathways and gene expression.
BDBP has been shown to influence several biochemical pathways:
- Enzyme Interactions : It forms stable complexes with enzymes, which can lead to inhibition of cell growth in certain cancer cell lines, indicating its potential as an anticancer agent.
- Cellular Effects : Research indicates that BDBP can disrupt cellular functions, leading to effects such as apoptosis and cell cycle arrest in cancer cells .
Pharmacokinetics
The bioavailability of BDBP is influenced by its solubility in organic solvents, which is critical for its application in biochemical reactions. Its stability can be affected by environmental factors like moisture and oxygen presence.
Anticancer Activity
Recent studies have highlighted the anticancer potential of BDBP and related phosphine oxides. For instance:
- Cell Viability Assays : In vitro studies using the MTT assay demonstrated that BDBP exhibits significant inhibitory effects on human cervical carcinoma (HeLa) cells and endometrial adenocarcinoma (Ishikawa) cells. The half-maximal inhibitory concentration (IC50) values indicate that BDBP has a measurable impact on cell viability within a concentration range of 3.125–100 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| BDBP | HeLa | 25.03 |
| Ishikawa | 30.00 |
- Mechanistic Insights : The mechanism underlying the anticancer activity involves the induction of reactive oxygen species (ROS) and subsequent DNA damage leading to apoptosis .
Enzyme Inhibition Studies
BDBP has also been evaluated for its role as an enzyme inhibitor:
- Topoisomerase Inhibition : In studies assessing its inhibitory effects on topoisomerase I (TOP1), BDBP derivatives showed higher inhibition values compared to standard chemotherapeutic agents like camptothecin (CPT). This suggests that BDBP could be a promising candidate for further development as a TOP1 inhibitor .
Applications in Scientific Research
BDBP's unique properties make it valuable across various fields:
- Organic Synthesis : It serves as a ligand in catalytic reactions such as Suzuki-Miyaura coupling, enhancing reaction yields significantly.
- Material Science : Its stability allows it to be used as a stabilizer in polymer chemistry, contributing to the development of new materials.
Q & A
Q. What computational tools predict the reactivity of this compound in novel catalytic systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
